1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide
Description
This compound features a piperidine-3-carboxamide core linked to a pyridazine ring substituted with a pyrazole group at the 6-position and an N-bound 1H-benzimidazol-2-yl moiety. However, specific biological data for this compound are absent in the provided evidence, necessitating a focus on structural and synthetic comparisons.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-19(24-20-22-15-6-1-2-7-16(15)23-20)14-5-3-11-27(13-14)17-8-9-18(26-25-17)28-12-4-10-21-28/h1-2,4,6-10,12,14H,3,5,11,13H2,(H2,22,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHEDTWKGFHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHNO, with a molecular weight of approximately 378.44 g/mol. The structure features a piperidine ring, a pyridazine moiety, and a benzimidazole derivative, which are known to contribute to various biological activities.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Angiogenesis : It has been shown to inhibit vascular endothelial growth factor (VEGF) signaling pathways, which play a crucial role in angiogenesis. Studies have demonstrated that the compound can reduce VEGF-induced phosphorylation of VEGF receptor 2 (VEGF-R2) in human umbilical vein endothelial cells (HUVECs), indicating its potential as an antiangiogenic agent .
- Antitumor Activity : In vitro assays reveal that the compound exhibits significant antitumor effects by inducing apoptosis in cancer cell lines. It has been reported to selectively inhibit tumor growth in xenograft models, showcasing its potential as a therapeutic agent against various cancers .
Biological Evaluation
The biological evaluation of this compound includes various assays to determine its efficacy and safety profile:
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of this compound:
- Antiangiogenic Properties : A study evaluated the compound's ability to inhibit angiogenesis in vitro and in vivo. Results indicated that it significantly reduced capillary tube formation in HUVECs and inhibited tumor growth in mouse models by targeting NRP1 (Neuropilin-1) pathways .
- Antitumor Efficacy : In another investigation, the compound was tested against different cancer cell lines (e.g., breast cancer, lung cancer). The results showed a dose-dependent decrease in cell proliferation, with IC50 values indicating potent antitumor activity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : The compound demonstrates good oral bioavailability.
- Distribution : It shows favorable distribution characteristics with a volume of distribution suitable for targeting tumors.
- Metabolism and Excretion : Initial findings indicate metabolic stability, with a half-life conducive for once-daily dosing regimens .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share partial structural homology with the target molecule:
Key Observations:
Core Flexibility: The target’s piperidine-3-carboxamide core offers greater conformational flexibility compared to the rigid pyrrole (Compound 41 ) or pyrazolo[3,4-b]pyridine (Compound ) scaffolds. This flexibility may enhance binding to diverse biological targets but could also reduce selectivity. Benzimidazole-containing analogs (e.g., Compound 32 ) share the 1H-benzimidazol-2-yl group, a known pharmacophore for kinase and protease inhibition.
Substituent Effects :
- The 6-(1H-pyrazol-1-yl)pyridazin-3-yl group in the target is distinct from the trifluoromethylpyridinyl group in Compound 41 , which is electron-withdrawing and may improve metabolic stability.
- Chloro and methyl substituents on benzimidazole (Compound 32 ) could enhance lipophilicity compared to the unsubstituted benzimidazole in the target.
Synthetic Efficiency :
- Compound 41 achieved 35% yield with 98.67% HPLC purity, suggesting robust coupling and purification protocols. The target compound’s synthesis likely employs similar reagents (e.g., EDCI/HOBt in DMF) but lacks reported efficiency metrics .
- Chromatography and recrystallization methods used for analogs may apply to the target’s purification.
Physicochemical and Pharmacokinetic Considerations
- Polarity : The pyridazine and benzimidazole groups in the target may increase polarity relative to pyrazolo[3,4-b]pyridine derivatives , improving aqueous solubility but reducing membrane permeability.
Q & A
Q. How can regioselective functionalization of the pyridazine ring be achieved?
- Strategies :
- Directing groups : Install temporary groups (e.g., boronic esters) to steer cross-coupling reactions .
- Metal catalysis : Pd-mediated C–H activation for late-stage diversification .
- Protecting groups : Selective benzimidazole protection (e.g., SEM groups) during pyrazole coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
